N-cyclopropyl-4-oxo-1H-quinoline-2-carboxamide
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Overview
Description
N-cyclopropyl-4-oxo-1H-quinoline-2-carboxamide is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a quinoline core, which is a bicyclic structure containing a benzene ring fused to a pyridine ring. The presence of a cyclopropyl group and a carboxamide moiety further enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-oxo-1H-quinoline-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 2-chloro-4-quinolinecarboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-oxo-1H-quinoline-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
N-cyclopropyl-4-oxo-1H-quinoline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating infections, cancer, and inflammatory diseases.
Industry: Utilized in the development of dyes, catalysts, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-oxo-1H-quinoline-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. Additionally, it may interact with other cellular pathways, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Quinolines: Compounds like quinine and chloroquine share the quinoline core and exhibit antimalarial activity.
Quinolones: Ciprofloxacin and levofloxacin are quinolone antibiotics with broad-spectrum antimicrobial activity.
Quinolinecarboxamides: Similar compounds with variations in the substituents on the quinoline ring and carboxamide group.
Uniqueness
N-cyclopropyl-4-oxo-1H-quinoline-2-carboxamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can enhance its binding affinity to biological targets and improve its pharmacokinetic properties compared to other quinoline derivatives .
Properties
Molecular Formula |
C13H12N2O2 |
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Molecular Weight |
228.25 g/mol |
IUPAC Name |
N-cyclopropyl-4-oxo-1H-quinoline-2-carboxamide |
InChI |
InChI=1S/C13H12N2O2/c16-12-7-11(13(17)14-8-5-6-8)15-10-4-2-1-3-9(10)12/h1-4,7-8H,5-6H2,(H,14,17)(H,15,16) |
InChI Key |
XOXZNRCLSWYHGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=O)C3=CC=CC=C3N2 |
Origin of Product |
United States |
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